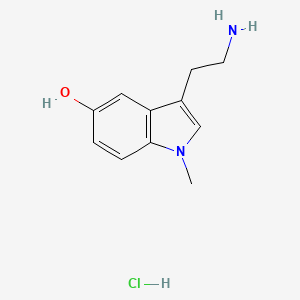
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .
Mechanism of Action
Target of Action
The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.
Mode of Action
Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.
Biochemical Pathways
Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .
Pharmacokinetics
It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .
Action Environment
The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, due to its structural similarity to tryptamine , may interact with various enzymes, proteins, and other biomolecules. Tryptamine is known to interact with trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . Therefore, it is plausible that this compound may have similar interactions.
Cellular Effects
Given its structural similarity to dopamine , it may influence cell function by modulating neurotransmitter systems. Dopamine, for instance, plays a crucial role in reward-motivated behavior and motor control .
Molecular Mechanism
Based on its structural similarity to tryptamine , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds like tryptamine have shown that their effects can change over time .
Metabolic Pathways
It is likely to be involved in pathways related to indole derivatives, given its structural similarity to tryptamine .
Transport and Distribution
Based on its structural similarity to tryptamine , it may interact with various transporters and binding proteins.
Subcellular Localization
Related compounds like tryptamine are known to be localized in specific compartments or organelles .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride can be achieved through several synthetic routesThe final step involves the conversion of the free base to its hydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often affecting the indole ring or the aminoethyl side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but often include a range of oxidized, reduced, or substituted indole derivatives .
Scientific Research Applications
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Comparison with Similar Compounds
3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is similar to other indole derivatives such as:
Tryptamine: Shares structural similarities and is also a neurotransmitter.
Serotonin: A well-known neurotransmitter with similar indole structure.
Melatonin: A hormone involved in regulating sleep-wake cycles.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSRQLTJLNBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-92-2 |
Source


|
| Record name | 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
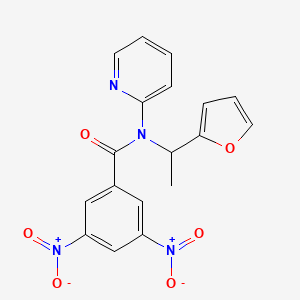
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)

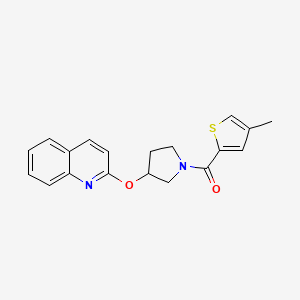
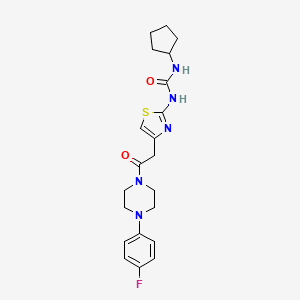
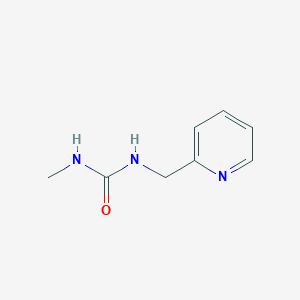
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethoxybenzamide](/img/structure/B3009088.png)


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
